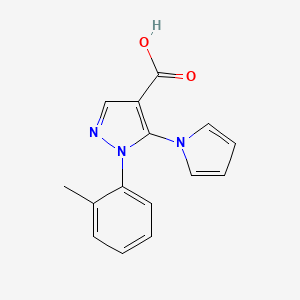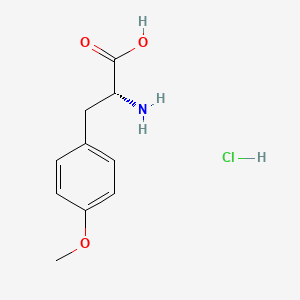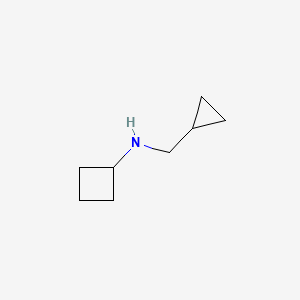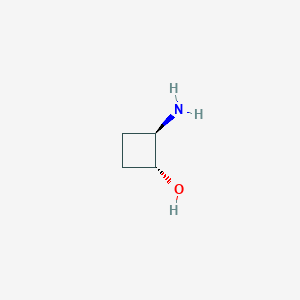![molecular formula C10H9F3N4 B1422352 6-cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1242267-90-8](/img/structure/B1422352.png)
6-cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves the introduction of a trifluoromethyl group onto a pyridine ring. One method for its preparation is through a vapor-phase reaction, where 2,3-cyclopropylpyridine reacts with trifluoromethylamine. The reaction conditions can also be applied to 2- or 4-picoline .
Molecular Structure Analysis
The compound’s molecular structure consists of a pyrazolo[3,4-b]pyridine core with a cyclopropyl group at one position and a trifluoromethyl group at another. The fluorine atom imparts unique physicochemical properties, contributing to its biological activity .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not explicitly mentioned in the literature, its trifluoromethyl group makes it a potential candidate for various synthetic transformations, including Suzuki–Miyaura coupling reactions .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
6-Cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine and its derivatives have been explored significantly in cancer research. These compounds have demonstrated promising cytotoxic activities against various human cancer cell lines, including lung, breast, prostate, and cervical cancers. For instance, a study conducted by Nagender et al. (2014) synthesized a series of novel pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives, including this compound, which displayed significant cytotoxicity against cancer cell lines like A549-Lung, MCF7-Breast, DU145-Prostate, and HeLa-Cervical cancer cells (Nagender et al., 2014). Another study by Chavva et al. (2013) developed alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives showing potent bioactivity against the same range of cancer cell lines (Chavva et al., 2013).
Antimicrobial and Anti-biofilm Activities
The compound and its derivatives have also been investigated for their antimicrobial and anti-biofilm properties. The study by Nagender et al. (2014) also highlighted their antimicrobial and anti-biofilm activities, identifying promising compounds for potential use in these areas (Nagender et al., 2014).
Heterocyclic Synthons
This compound serves as a crucial synthon in the synthesis of various heterocyclic compounds. Rateb (2014) demonstrated the synthesis of diverse pyrazolo[3,4-b]pyridine derivatives, exploring its reactivity with different active methylene compounds and halo compounds (Rateb, 2014). Similarly, Ghaedi et al. (2015) utilized it in the efficient synthesis of new pyrazolo[3,4-b]pyridine products via condensation with activated carbonyl groups (Ghaedi et al., 2015).
Synthesis of Multicyclic Derivatives
The compound is employed in the synthesis of multicyclic derivatives, as demonstrated by Tu et al. (2014), who developed a novel four-component bicyclization strategy to create diverse pyrazolo[3,4-b]pyridines (Tu et al., 2014).
Antibacterial Activity
Further, some derivatives have been found to possess notable antibacterial activities, as identified in the study of multicomponent reactions leading to novel heterocyclic scaffolds with antibacterial potential (Frolova et al., 2011).
Eigenschaften
IUPAC Name |
6-cyclopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4/c11-10(12,13)5-3-6(4-1-2-4)15-9-7(5)8(14)16-17-9/h3-4H,1-2H2,(H3,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKOLWASIPNGDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=NNC(=C3C(=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601162518 | |
| Record name | 6-Cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601162518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242267-90-8 | |
| Record name | 6-Cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242267-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601162518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




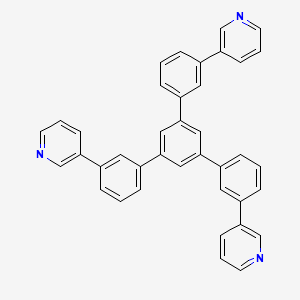
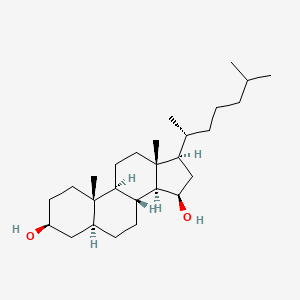
![Methyl 5-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B1422275.png)
![2-[(2,2-Difluoroethyl)sulfanyl]ethan-1-amine](/img/structure/B1422276.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B1422277.png)
